1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
CAS No.: 1797631-96-9
Cat. No.: VC7411629
Molecular Formula: C19H24F3NO3S
Molecular Weight: 403.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797631-96-9 |
---|---|
Molecular Formula | C19H24F3NO3S |
Molecular Weight | 403.46 |
IUPAC Name | 1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Standard InChI | InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2 |
Standard InChI Key | JFSBMZUFYSENRY-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and bioactivity.
-
Cyclohexylsulfonyl group: A sulfone-substituted cyclohexane moiety that enhances solubility and electronic stability .
-
Trifluoromethylphenyl group: A benzene ring with a trifluoromethyl substituent, contributing to lipophilicity and metabolic resistance .
The molecular formula is , with a molecular weight of 403.46 g/mol .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 403.46 g/mol |
CAS Number | 1797631-96-9 |
IUPAC Name | 1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Spectroscopic and Computational Data
The InChI key (QFKOWENRSZZLPK-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F) provide precise descriptors for computational modeling. Despite these identifiers, experimental data on melting/boiling points and solubility remain unreported, highlighting a critical research gap .
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves:
-
Formation of the azetidine-sulfonyl intermediate: Cyclohexylsulfonyl chloride reacts with azetidine under basic conditions.
-
Ketone installation: A Friedel-Crafts acylation introduces the propan-1-one group using 1-(4-(trifluoromethyl)phenyl)propan-1-one as a precursor .
-
Coupling reactions: Nucleophilic substitution links the intermediates, requiring anhydrous solvents like dichloromethane.
Critical Reaction Parameters
-
Temperature: Maintained between 0–25°C to prevent side reactions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Reagent | Role |
---|---|
Lithium aluminum hydride | Reduction of intermediates |
Potassium permanganate | Oxidation of sulfides |
Dichloromethane | Solvent for coupling |
Physicochemical and Biological Properties
Preliminary Bioactivity
Though unvalidated in clinical trials, the structural features suggest:
-
Enzyme inhibition: Potential binding to protease or kinase active sites via hydrogen bonding with the sulfonyl group.
-
Antimicrobial activity: Analogous azetidine derivatives exhibit efficacy against Gram-positive bacteria.
Applications in Scientific Research
Medicinal Chemistry
-
Drug candidates: Serves as a scaffold for kinase inhibitors due to its planar azetidine ring.
-
PET tracers: The fluorine atoms enable radiolabeling for imaging studies .
Materials Science
-
Polymer additives: Enhances thermal stability in polyurethanes.
-
Liquid crystals: The rigid cyclohexyl group aids in mesophase formation.
Comparative Analysis with Structural Analogs
Compound | Key Features | Distinctive Traits |
---|---|---|
2-Azetidinone | Azetidine ring with ketone | Antimicrobial activity |
Cyclohexylsulfonamide | Sulfonamide group | Anti-inflammatory potential |
Trifluoromethylbenzene | Trifluoromethyl substituent | Enhanced metabolic stability |
The target compound uniquely combines conformational rigidity (azetidine), electronic stabilization (sulfonyl), and lipophilicity (trifluoromethyl), enabling broader applicability than its analogs.
Research Challenges and Future Directions
Unresolved Questions
-
Pharmacokinetics: Absorption/distribution profiles remain uncharacterized.
-
Toxicity: No data exist on acute or chronic exposure effects .
Proposed Studies
-
Crystallography: X-ray diffraction to resolve 3D structure.
-
In vivo assays: Evaluate bioavailability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume